molecular formula C10H8ClFO3 B2998278 3-Chloro-5-fluoro-4-methoxycinnamic acid CAS No. 886501-39-9

3-Chloro-5-fluoro-4-methoxycinnamic acid

Cat. No. B2998278
CAS RN: 886501-39-9
M. Wt: 230.62
InChI Key: TXYFRPLDDJEWRI-NSCUHMNNSA-N
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Description

3-Chloro-5-fluoro-4-methoxycinnamic acid (CFMCA) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. CFMCA is a synthetic compound with a molecular formula of C8H6ClFO3. It is a white crystalline solid with a melting point of 199-201 °C and a boiling point of 326-328 °C. CFMCA is soluble in organic solvents, including ethanol, methanol, and chloroform, but is insoluble in water.

Scientific Research Applications

Antioxidant Properties and Health Benefits

Research on compounds structurally related to 3-Chloro-5-fluoro-4-methoxycinnamic acid, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), highlights their significant antioxidant properties. These compounds are found in various foods and may offer beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. Studies have established relationships between the antioxidant properties of these compounds and their biological activities, suggesting potential health benefits that could extend to derivatives like 3-Chloro-5-fluoro-4-methoxycinnamic acid (Silva & Batista, 2017).

Analytical Methodologies for Quantification

The analytical methodologies developed for the quantification of hydroxycinnamic acids, including ferulic acid, underscore the importance of accurate measurement techniques for these compounds in various industries. Such methodologies are crucial for extracting high-value compounds like 3-Chloro-5-fluoro-4-methoxycinnamic acid from agricultural waste materials, indicating the compound's potential applications in food, health, and cosmetic markets (Barberousse et al., 2008).

Mechanism and Structure–Activity Relationship

The study of hydroxycinnamic acid derivatives on human low-density lipoprotein (LDL) has provided insights into the mechanism of action and structure–activity relationships of these compounds. These findings could inform the development of derivatives like 3-Chloro-5-fluoro-4-methoxycinnamic acid for therapeutic applications, particularly in antioxidant and cardioprotective contexts (Cheng et al., 2007).

Antidepressant-like Effects

Ferulic acid, a structurally related compound, has demonstrated antidepressant-like effects in animal models. This suggests potential neurological benefits of derivatives like 3-Chloro-5-fluoro-4-methoxycinnamic acid, through modulation of the serotonergic system. Such insights could guide research into the neuropsychiatric applications of these compounds (Zeni et al., 2012).

Pharmaceutical Functions and Food Applications

Compounds bearing the cinnamic acid moiety, such as ferulic acid, have been explored for their pharmaceutical functions and applications in foods. These studies suggest that derivatives like 3-Chloro-5-fluoro-4-methoxycinnamic acid could have multiple applications, from therapeutic agents to food additives, due to their antioxidant, antimicrobial, and anti-inflammatory properties (Ou & Kwok, 2004).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxycinnamic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

(E)-3-(3-chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYFRPLDDJEWRI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-methoxycinnamic acid

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